molecular formula C11H8N2 B13664560 8-Methylisoquinoline-3-carbonitrile

8-Methylisoquinoline-3-carbonitrile

Cat. No.: B13664560
M. Wt: 168.19 g/mol
InChI Key: GIRRNBOWOJYVEF-UHFFFAOYSA-N
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Description

8-Methylisoquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the class of isoquinolines It is characterized by a fused benzene and pyridine ring system with a methyl group at the 8th position and a cyano group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of ortho-bromoarylaldehydes with terminal alkynes, followed by cyclization. Another method includes the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which efficiently produces isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 8-Methylisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Methylisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-Methylisoquinoline-8-carbonitrile
  • Isoquinoline
  • Quinoline

Comparison: 8-Methylisoquinoline-3-carbonitrile is unique due to the specific positioning of its methyl and cyano groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds like isoquinoline and quinoline, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

8-methylisoquinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-3-2-4-9-5-10(6-12)13-7-11(8)9/h2-5,7H,1H3

InChI Key

GIRRNBOWOJYVEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=CC2=CC=C1)C#N

Origin of Product

United States

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